molecular formula C20H23N5O2 B2626602 3-methyl-2-(4-(((6-methylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)quinazolin-4(3H)-one CAS No. 2320459-19-4

3-methyl-2-(4-(((6-methylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)quinazolin-4(3H)-one

Cat. No.: B2626602
CAS No.: 2320459-19-4
M. Wt: 365.437
InChI Key: NPVJGJMLVFWRSY-UHFFFAOYSA-N
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Description

3-methyl-2-(4-(((6-methylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)quinazolin-4(3H)-one (CAS 2320459-19-4) is a synthetic organic compound with the molecular formula C20H23N5O2 and a molecular weight of 365.43 g/mol . It is built on the 4(3H)-quinazolinone scaffold, a privileged structure in medicinal chemistry known for its diverse biological activities and strong potential in drug discovery . This compound is of significant interest in oncology research, particularly in the development of kinase-targeted therapies. Quinazolinone-based compounds are recognized for their ability to act as potent inhibitors of various protein kinases, which are key regulators of cellular growth, division, and survival . Their mechanism often involves mimicking aspects of the ATP molecule, allowing them to compete for binding in the kinase's active site, thereby blocking its activity and potentially halting the proliferation of cancer cells . Research into related quinazolinone derivatives has demonstrated promising cytotoxic effects against various human cancer cell lines, including breast adenocarcinoma (MCF-7) and ovarian carcinoma (A2780), in some cases exhibiting significantly greater potency than established treatments like lapatinib . This makes the 4(3H)-quinazolinone core a valuable template for designing novel anti-cancer agents . This chemical is intended for research applications only, specifically for in vitro studies to investigate kinase inhibition, signal transduction pathways, and cellular mechanisms of action. It is not for diagnostic, therapeutic, or any other human use. Researchers should consult the safety data sheet prior to handling.

Properties

IUPAC Name

3-methyl-2-[4-[(6-methylpyrimidin-4-yl)oxymethyl]piperidin-1-yl]quinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N5O2/c1-14-11-18(22-13-21-14)27-12-15-7-9-25(10-8-15)20-23-17-6-4-3-5-16(17)19(26)24(20)2/h3-6,11,13,15H,7-10,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPVJGJMLVFWRSY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=N1)OCC2CCN(CC2)C3=NC4=CC=CC=C4C(=O)N3C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-2-(4-(((6-methylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)quinazolin-4(3H)-one typically involves multi-step organic reactions. The process may start with the preparation of the quinazoline core, followed by the introduction of the piperidine and pyrimidine groups through nucleophilic substitution and coupling reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound would likely involve scalable synthetic routes that ensure cost-effectiveness and reproducibility. Techniques such as continuous flow chemistry and automated synthesis could be employed to enhance efficiency and reduce production time.

Chemical Reactions Analysis

Types of Reactions

3-methyl-2-(4-(((6-methylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)quinazolin-4(3H)-one can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents or replace existing ones.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles. Reaction conditions such as temperature, pH, and solvent choice are critical for achieving the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline derivatives with additional oxygen-containing functional groups, while substitution reactions can produce a wide range of substituted quinazoline compounds.

Scientific Research Applications

Medicinal Chemistry

Therapeutic Potential
The compound is being investigated for its potential as a therapeutic agent. Its structure suggests that it may interact with various biological targets, making it a candidate for drug development. Notably, derivatives of quinazolin-4(3H)-one have been studied for their inhibitory effects on phosphoinositide 3-kinases (PI3Ks), which are crucial in regulating cell growth and proliferation. Compounds similar to this one have shown selectivity towards PI3Kα, indicating that modifications to the quinazolin structure can enhance pharmacological properties .

Anticancer Activity
Research indicates that compounds with similar structures exhibit anticancer properties by inhibiting pathways involved in tumorigenesis. The unique combination of the piperidine and pyrimidine rings may contribute to enhanced binding affinity to cancer-related targets . For example, studies have demonstrated that certain quinazolin derivatives can lead to significant reductions in cancer cell viability through selective inhibition of PI3Kα .

Biological Research

Biochemical Mechanisms
The compound's biological activity is attributed to its ability to interact with various receptors and enzymes. Indole and quinazoline derivatives are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and antiviral effects. The specific interactions at the molecular level can lead to alterations in biochemical pathways that are critical for maintaining cellular homeostasis .

Case Studies

  • PI3K Inhibition : A study identified a derivative of quinazolin-4(3H)-one with potent inhibitory effects on PI3Kα, showcasing its potential as a targeted cancer therapy. The compound exhibited an IC50 value of 1.8 nM in enzymatic assays and demonstrated favorable pharmacokinetic properties in vivo .
  • Antimicrobial Properties : Similar compounds have been evaluated for their antimicrobial activity against various pathogens, suggesting that modifications to the piperidine or pyrimidine moieties could enhance efficacy against resistant strains.

Industrial Applications

Synthesis and Catalysis
In synthetic chemistry, 3-methyl-2-(4-(((6-methylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)quinazolin-4(3H)-one serves as a versatile building block for synthesizing more complex molecules. Its unique functional groups allow it to act as a ligand in coordination chemistry and facilitate various chemical reactions such as oxidation and substitution reactions .

Material Science
The compound's structural characteristics may also lend themselves to applications in developing new materials or catalysts for chemical reactions. The incorporation of such compounds into polymer matrices or as part of catalytic systems could lead to innovations in material properties or reaction efficiencies.

Summary

The compound this compound holds promise across multiple scientific domains due to its unique molecular structure and potential biological activities. Ongoing research continues to explore its applications in medicinal chemistry, particularly as a therapeutic agent against cancer and other diseases, while also investigating its utility in synthetic and industrial chemistry.

Mechanism of Action

The mechanism of action of 3-methyl-2-(4-(((6-methylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)quinazolin-4(3H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to various physiological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structure Variations

Quinazolin-4(3H)-one vs. Pyrido[3,4-d]pyrimidin-4(3H)-one

  • Target Compound : Features a quinazolin-4(3H)-one core, which is a fused bicyclic system with nitrogen atoms at positions 1, 3, and 3.
  • Pyrido[3,4-d]pyrimidin-4(3H)-one Derivatives (): Replace the benzene ring of quinazoline with a pyridine ring, altering electronic properties and binding affinity. For example, compound 53g () includes a pyrido[3,4-d]pyrimidin-4(3H)-one core with a piperidine-linked benzodioxole substituent .
Substituent Analysis
Compound Name Core Structure Key Substituents Biological Activity (if reported) Reference
Target Compound Quinazolin-4(3H)-one 3-methyl, 2-(4-(((6-methylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl) Not specified -
6e () Quinazolin-4(3H)-one 2-methyl, 4-(5-morpholino-1,3,4-oxadiazol-2-yl)phenyl NMDA receptor inhibition (superior to Phenytoin)
z5 () Quinazolin-4(3H)-one 6-chloro, 3,8-dimethyl, 2-(2-(4-iodophenoxy)pyridin-3-yl) Not specified
53g () Pyrido[3,4-d]pyrimidin-4(3H)-one 8-(4-(2-(4-(benzo[d][1,3]dioxol-5-ylmethyl)piperidin-1-yl)ethyl)-1H-pyrazol-1-yl) Not specified
44g () Pyrido[3,4-d]pyrimidin-4(3H)-one 8-((4-(pyridin-2-yl)piperazin-1-yl)methyl) Not specified
  • Piperidine/Piperazine Modifications: The target compound’s piperidine substituent includes a 6-methylpyrimidin-4-yloxy group, which contrasts with the benzodioxole group in 53g () or the pyridin-2-ylpiperazine in 44g (). These variations likely influence solubility, bioavailability, and target selectivity . highlights that substituents like morpholino-oxadiazole (compound 6e) enhance NMDA receptor inhibition, suggesting that the pyrimidine group in the target compound may similarly modulate activity .
Pharmacokinetic and Toxicity Considerations
  • Quinazolin-4(3H)-ones : reports oral administration of derivatives at 30 mg/kg in rats, with compounds 6e and 6f showing efficacy . The target compound’s methyl and pyrimidine groups may improve metabolic stability compared to halogenated analogs (e.g., z11 in with chlorine substituents) .
  • Pyrido[3,4-d]pyrimidin-4(3H)-ones: Limited toxicity data in the evidence, but the presence of bulky substituents (e.g., 50e in with dichlorobenzyl groups) may increase lipophilicity and CNS penetration .

Biological Activity

3-methyl-2-(4-(((6-methylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)quinazolin-4(3H)-one is a complex organic compound that has garnered attention for its potential biological activities, particularly in the realm of medicinal chemistry. This article provides an overview of its biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.

The compound has the following chemical characteristics:

  • Molecular Formula : C₁₆H₂₁N₅O₂
  • Molecular Weight : 315.37 g/mol
  • CAS Number : 2320222-10-2

Research indicates that compounds similar to this compound often act as inhibitors of specific kinases, particularly phosphoinositide 3-kinase (PI3K). The PI3K pathway is crucial for various cellular processes, including growth, proliferation, and survival. Dysregulation of this pathway is implicated in cancer and other diseases.

Biological Activities

  • Anticancer Activity
    • In studies involving PI3Kα-selective inhibitors, derivatives similar to this compound demonstrated significant inhibitory effects on cancer cell lines. For instance, a related quinazolinone derivative showed an IC₅₀ of 1.8 nM against PI3Kα in enzymatic assays and 12.1 nM in cellular assays, indicating potent anticancer potential .
  • Enzyme Inhibition
    • The compound's structure suggests potential for enzyme inhibition, particularly against kinases involved in tumorigenesis. The introduction of specific substituents has been shown to enhance selectivity and potency against target enzymes .
  • Pharmacokinetics
    • The pharmacokinetic profile of similar compounds shows promising oral bioavailability and metabolic stability. For example, modifications leading to increased lipophilicity have been associated with improved absorption and distribution in vivo .

Case Studies

Several studies have explored the biological activity of quinazolinone derivatives:

  • A study evaluated a series of quinazolinones for their ability to inhibit PI3Kα and found that structural modifications significantly influenced their biological activity and selectivity .
CompoundIC₅₀ (nM)Selectivity (PI3Kα vs others)Oral Bioavailability (%)
Compound A1.8150-fold over PI3Kβ/δ/γ59%
Compound B12.1115-fold over PI3Kβ/δ/γNot specified

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